2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid
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Overview
Description
2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid is an organic compound that features a furan ring, an amino group, and a butyric acid moiety
Mechanism of Action
Mode of Action
It contains a furan ring, which is known for its reactivity . The furan ring can undergo various transformations, potentially interacting with biological targets .
Biochemical Pathways
Furan derivatives have been shown to participate in various biological processes . They are known to be involved in the synthesis of new fuels and polymer precursors .
Result of Action
Furan derivatives have been associated with a wide range of biological activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pressure can affect the reactivity of the furan ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Amino Group: The amino group can be introduced through amination reactions, often using ammonia or amines as reagents.
Formation of the Butyric Acid Moiety: The butyric acid moiety can be synthesized through carboxylation reactions, typically involving the use of carbon dioxide and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methylsulfanyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group and the furan ring, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid
- 2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylvaleric acid
- 2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylpropionic acid
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(5-methylfuran-2-carbonyl)amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-7-3-4-9(16-7)10(13)12-8(11(14)15)5-6-17-2/h3-4,8H,5-6H2,1-2H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVMFGCJNPRZGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC(CCSC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349575 |
Source
|
Record name | N-(5-Methylfuran-2-carbonyl)methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324001-24-3 |
Source
|
Record name | N-(5-Methylfuran-2-carbonyl)methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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